SERT Binding Affinity: DA-8031 (Ki = 1.94 nM) vs. Paroxetine (Ki ≈ 0.07–0.17 nM)
DA-8031 demonstrates high affinity for the serotonin transporter (SERT) with a Ki of 1.94 nM measured via [3H]-citalopram displacement in rat brain synaptosomes [1]. Paroxetine, the SSRI with the highest known clinical SERT binding affinity, exhibits a Ki of 0.07–0.17 nM in human SERT preparations [2]. While paroxetine's affinity is approximately 11–28 times higher than DA-8031, this extreme affinity correlates with pronounced sexual dysfunction side effects and delayed ejaculation in depression treatment [3].
| Evidence Dimension | SERT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.94 nM |
| Comparator Or Baseline | Paroxetine: Ki = 0.07–0.17 nM (human SERT); Citalopram: Ki ≈ 1–2 nM |
| Quantified Difference | DA-8031 affinity is 11–28× lower than paroxetine; comparable to citalopram |
| Conditions | DA-8031: [3H]-citalopram displacement in rat brain synaptosomes; Paroxetine: [3H]-paroxetine binding to recombinant human SERT |
Why This Matters
Procurement of DA-8031 is scientifically warranted when the experimental objective requires SERT inhibition without the extreme potency and associated off-target sexual effects of paroxetine, enabling nuanced investigation of serotonergic modulation of ejaculation.
- [1] Jeon, H. J., Kim, H. S., Lee, C. H., Lee, Y. G., Choi, S. M., Kim, Y. S., ... & Lee, S. H. (2011). Candidate molecule for premature ejaculation, DA-8031: in vivo and in vitro characterization of DA-8031. Urology, 77(4), 1006.e17–1006.e21. View Source
- [2] Coleman, J. A., Navratna, V., Antermite, D., Yang, D., Bull, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e56450. View Source
- [3] Montejo, A. L., Llorca, G., Izquierdo, J. A., & Rico-Villademoros, F. (2001). Incidence of sexual dysfunction associated with antidepressant agents: a prospective multicenter study of 1022 outpatients. Journal of Clinical Psychiatry, 62(suppl 3), 10–21. View Source
